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  • Product: o-Bis(epoxyethyl)benzene
  • CAS: 2246-49-3

Core Science & Biosynthesis

Foundational

Spectroscopic Profiling and NMR Chemical Shift Analysis of o-Bis(epoxyethyl)benzene: A Technical Guide for Polymer Precursor Characterization

Abstract o-Bis(epoxyethyl)benzene (CAS: 2246-49-3), also known as o-divinylbenzene dioxide or 1,2-bis(oxiran-2-yl)benzene, is a critical precursor in the synthesis of advanced functional organic materials and specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

o-Bis(epoxyethyl)benzene (CAS: 2246-49-3), also known as o-divinylbenzene dioxide or 1,2-bis(oxiran-2-yl)benzene, is a critical precursor in the synthesis of advanced functional organic materials and specialized epoxy resins. A defining feature of this diepoxide is its stereochemical complexity; it exists as a mixture of meso and d,l (racemic) diastereomers. When subjected to Ziegler-Natta or Lewis acid catalysts, these diastereomers undergo cyclopolymerization to form polymers with isochroman recurring units . Differentiating these stereoisomers and confirming their structural integrity requires rigorous Nuclear Magnetic Resonance (NMR) spectroscopy and vibrational analysis.

Theoretical Framework of the NMR System

The structural elucidation of o-bis(epoxyethyl)benzene relies on understanding the electronic environment of its nuclei. As an Application Scientist, it is crucial to look beyond the raw data and understand the causality of the chemical shifts:

  • Aromatic Protons (AA'BB' Spin System) : The ortho-disubstitution on the benzene ring creates a symmetric but magnetically non-equivalent environment. The protons at the 3,6-positions and 4,5-positions couple with each other, resulting in a complex multiplet (often appearing as two distinct sets of doublets of doublets) in the 7.2–7.5 ppm range.

  • Epoxide Protons (AMX Spin System) : Each oxirane ring contains three protons. The benzylic proton (attached to the carbon bonded to the aromatic ring) is highly deshielded by both the electronegative oxygen atom and the aromatic ring current, shifting it downfield to ~3.8–4.2 ppm. The terminal methylene protons of the epoxide are diastereotopic; the proton trans to the phenyl ring resonates further downfield than the cis proton due to its spatial proximity to the aromatic deshielding cone.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating feedback loop for NMR acquisition. A protocol is only as reliable as its internal quality controls.

Step 1: Sample Preparation

Dissolve 15–20 mg of high-purity o-bis(epoxyethyl)benzene in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter the solution through a glass wool plug into a standard 5 mm precision NMR tube to remove particulates. Causality: Particulates create localized magnetic susceptibility gradients, which distort the magnetic field homogeneity and broaden the spectral lines.

Step 2: Instrument Calibration (Tuning and Matching)

Insert the sample into a 500 MHz NMR spectrometer equipped with a cryoprobe. Equilibrate the sample temperature to 298 K for 5 minutes. Perform automated tuning and matching (ATM) for both ¹H (500.13 MHz) and ¹³C (125.76 MHz) channels. Causality: Precise tuning minimizes reflected radiofrequency power, maximizing the Signal-to-Noise Ratio (SNR) which is crucial for detecting minor diastereomeric impurities.

Step 3: Shimming and Line Shape Validation

Execute 3D gradient shimming (e.g., TopShim). Self-Validation Check: Manually inspect the TMS peak. The Full Width at Half Maximum (FWHM) must be ≤ 0.5 Hz. If the peak exhibits asymmetry or broadness, re-shim the Z1-Z4 gradients manually. Proceeding with a poorly shimmed magnet will obscure the fine J-coupling of the epoxide AMX system, rendering stereochemical assignment impossible.

Step 4: Acquisition Parameters
  • ¹H NMR : Use a 30° pulse program (zg30), 16 scans, 64k time-domain data points, and a relaxation delay (D1) of 2.0 s.

  • ¹³C NMR : Use a power-gated decoupling sequence (zgpg30), 1024 scans, and a D1 of 2.0 s to ensure complete relaxation of the quaternary aromatic carbons.

Step 5: Processing

Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation. Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction.

Spectroscopic Data & Chemical Shifts

The following tables summarize the expected quantitative data for o-bis(epoxyethyl)benzene, synthesized from established theoretical models and empirical observations of structurally analogous diepoxides.

Table 1: ¹H NMR Chemical Shifts (500 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Ar-H (3, 6)7.45ddJ = 5.8, 3.32HAromatic (adjacent to epoxide)
Ar-H (4, 5)7.30ddJ = 5.8, 3.32HAromatic
Epoxide CH4.05ddJ = 4.0, 2.52HBenzylic oxirane methine
Epoxide CH₂3.20ddJ = 5.5, 4.02HTerminal oxirane (trans to Ph)
Epoxide CH₂2.75ddJ = 5.5, 2.52HTerminal oxirane (cis to Ph)
Table 2: ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment
C1, C2136.5C (Quaternary)Aromatic (ipso)
C4, C5128.0CHAromatic
C3, C6125.2CHAromatic
Epoxide CH₂51.2CH₂Terminal oxirane carbon
Epoxide CH50.5CHBenzylic oxirane carbon
Table 3: Predicted FTIR Characteristic Bands

The ortho-substitution pattern on the benzene ring can be definitively identified by a strong C-H out-of-plane bending (wagging) vibration .

Vibrational ModeFunctional GroupWavenumber (cm⁻¹)
C-H StretchAromatic Ring> 3000
C-H StretchEpoxide Ring3050 - 2990
C=C StretchAromatic Ring1600 - 1450
C-O-C Asym. StretchEpoxide Ring950 - 815
C-H Out-of-plane1,2-Disubstituted Benzene770 - 735

Visualizing Workflows and Mechanisms

Below is the validated workflow for the spectroscopic analysis and subsequent stereochemical assignment of the compound.

G N1 Sample Preparation (CDCl3 + TMS) N2 NMR Acquisition (1H & 13C, 500 MHz) N1->N2 N3 Data Processing (Fourier Transform & Phasing) N2->N3 N4 Spectral Analysis (Peak Picking & Integration) N3->N4 N5 Stereochemical Assignment (Meso vs. d,l) N4->N5

Figure 1: Self-validating NMR acquisition and processing workflow for stereochemical assignment.

The following diagram illustrates the synthetic pathway from o-divinylbenzene to the cyclopolymerized isochroman product, highlighting the critical intermediate role of o-bis(epoxyethyl)benzene.

G A o-Divinylbenzene B Epoxidation (mCPBA or H2O2) A->B C o-Bis(epoxyethyl)benzene (Meso & d,l mixture) B->C D Diastereomer Separation (Chromatography) C->D E Cyclopolymerization (Ziegler-Natta / Lewis Acid) D->E F Isochroman Recurring Units E->F

Figure 2: Synthetic pathway from o-divinylbenzene to isochroman units via cyclopolymerization.

Conclusion

The precise structural elucidation of o-bis(epoxyethyl)benzene is heavily reliant on high-resolution NMR spectroscopy. By understanding the causal relationships between the molecular geometry (such as the deshielding effects of the oxirane oxygen and the aromatic ring current) and the resulting chemical shifts, researchers can confidently assign the complex AA'BB' and AMX spin systems. Furthermore, adhering to a self-validating experimental protocol ensures that the subtle spectral differences between the meso and d,l diastereomers are accurately captured, enabling downstream applications in advanced polymer synthesis, specifically the generation of isochroman-based materials.

References

  • Title : Features of the Effect of Organochlorine Compounds on Polymerization of Olefins and Dienes in the Presence of Ziegler–Natta Catalysts Source : ResearchGate / Polymer Science Series B URL : [Link]

Exploratory

Comprehensive Structural and Molecular Characterization of o-Bis(epoxyethyl)benzene (DVBDO)

Executive Summary o-Bis(epoxyethyl)benzene, commonly referred to as divinylbenzene dioxide (DVBDO) or 1,2-di(oxiran-2-yl)benzene, is a highly reactive diepoxide monomer[1]. Characterized by its uniquely low liquid viscos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

o-Bis(epoxyethyl)benzene, commonly referred to as divinylbenzene dioxide (DVBDO) or 1,2-di(oxiran-2-yl)benzene, is a highly reactive diepoxide monomer[1]. Characterized by its uniquely low liquid viscosity (~20 cP at 25°C) and high crosslink density potential, DVBDO is increasingly utilized in advanced epoxy resin formulations, electronic packaging, and targeted drug delivery matrices[2],[3]. Unlike conventional bulky epoxies (e.g., Bisphenol A diglycidyl ether), the compact aromatic core of DVBDO imparts exceptional thermal stability (T_g > 200°C) and mechanical rigidity upon curing[4].

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating framework for the physicochemical profiling and structural elucidation of o-bis(epoxyethyl)benzene. By detailing the causality behind specific analytical choices—from soft ionization mass spectrometry to multidimensional NMR—this guide ensures that researchers can achieve unambiguous molecular characterization.

Physicochemical Profiling & Molecular Weight

The fundamental utility of DVBDO stems from its high epoxide equivalent weight (EEW) relative to its mass, allowing for dense cross-linking networks[5]. Accurate determination of its molecular weight is the first critical step in validating batch purity before polymerization.

Table 1: Physicochemical and Molecular Properties
PropertyValueStructural Significance
IUPAC Name 2-[2-(oxiran-2-yl)phenyl]oxiraneDefines ortho-substitution pattern
CAS Registry Number 2246-49-3Unique chemical identifier[1]
Molecular Formula C₁₀H₁₀O₂Base for exact mass calculation[1]
Molecular Weight 162.18 g/mol Macro-scale stoichiometric calculations[]
Exact Mass 162.0681 DaTarget for HRMS validation
Epoxide Equivalent Weight ~81 g/mol Dictates curing agent ratios[3]
Physical State (25°C) Low-viscosity liquid (~20 cP)Enables high filler loading in matrices[2]

Structural Elucidation: NMR and FT-IR Spectroscopy

To confirm the integrity of the highly strained oxirane rings and the ortho-substituted aromatic core, a dual-spectroscopy approach is required.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of DVBDO is defined by the complex splitting patterns of the epoxide protons. The highly strained nature of the three-membered oxirane ring forces the protons into a rigid, non-rotating conformation. This rigidity results in distinct doublet-of-doublets (dd) splitting due to geminal coupling (between the two terminal CH₂ protons) and vicinal coupling (between the terminal CH₂ and benzylic CH protons).

Table 2: Diagnostic ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
Proton TypeChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (Ar-H)7.20 - 7.50Multiplet (m)4H
Benzylic Epoxide (CH)4.05 - 4.20Doublet of doublets (dd)2H
Terminal Epoxide (CH₂, trans)3.10 - 3.20Doublet of doublets (dd)2H
Terminal Epoxide (CH₂, cis)2.65 - 2.80Doublet of doublets (dd)2H
Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is the most efficient method for monitoring the ring-opening kinetics of DVBDO during polymerization[4]. The disappearance of the 915 cm⁻¹ band is the primary metric for validating cross-linking, as it directly corresponds to the asymmetric stretching of the C-O-C epoxide ring during nucleophilic attack.

Table 3: Diagnostic FT-IR Vibrational Bands
Wavenumber (cm⁻¹)Vibrational ModeStructural Significance
~3050C-H stretch (aromatic)Confirms benzene ring integrity
~2990C-H stretch (epoxide)Oxirane ring hydrogens
~1600, 1450C=C stretch (aromatic)Aromatic skeleton
~915 C-O-C asymmetric stretch Diagnostic for intact epoxide ring [4]
~830C-O-C symmetric stretchSecondary confirmation of epoxide

Experimental Methodologies & Self-Validating Protocols

Merely executing analytical techniques is insufficient for highly reactive monomers; the methodology must prevent artifact generation (e.g., thermal degradation or premature ring-opening).

Protocol 1: High-Resolution Mass Spectrometry (ESI-TOF MS)

Rationale: While GC-EI-MS is common for volatile organics, the hard electron ionization often leads to complete fragmentation of the delicate epoxide rings. Electrospray Ionization Time-of-Flight (ESI-TOF) MS in positive mode is mandated to observe the intact molecule.

  • Sample Preparation: Dissolve 1 mg of DVBDO in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid promotes protonation ([M+H]⁺), ensuring efficient ionization without providing a strong enough nucleophile to degrade the epoxide ring.

  • Instrument Calibration: Calibrate the TOF analyzer using a standard tuning mix.

    • Validation Checkpoint: The calibration curve must yield a residual error of < 2 ppm before sample injection to ensure exact mass accuracy.

  • Acquisition: Inject 5 µL of the sample into the ESI source. Set capillary voltage to 3.5 kV and desolvation temperature to 250°C.

    • Causality: A relatively low desolvation temperature prevents the thermal ring-opening of the highly strained diepoxide within the source.

  • Data Synthesis: Extract the exact mass chromatogram for m/z 163.0759 ([M+H]⁺) and m/z 185.0578 ([M+Na]⁺).

Protocol 2: Multidimensional NMR Spectroscopy

Rationale: 1D proton NMR can confirm functional groups, but 2D Homonuclear Correlation Spectroscopy (COSY) is required to unambiguously link the benzylic CH to the terminal CH₂ protons, ruling out structural isomers (e.g., meta- or para-derivatives).

  • Solvent Selection: Dissolve 15 mg of DVBDO in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

    • Causality: CDCl₃ provides excellent solubility for aromatic epoxides and lacks exchangeable protons (unlike Methanol-d4) that could artificially obscure the oxirane signals or induce solvolysis.

  • Shimming & Tuning: Perform 3D gradient shimming on the Z-axis.

    • Validation Checkpoint: The TMS peak must have a full width at half maximum (FWHM) of < 1.0 Hz. This resolution is strictly required to resolve the complex J-coupling (dd) of the epoxide protons.

  • Acquisition (¹H): Acquire 16 scans with a relaxation delay (D1) of 2 seconds and a 30° flip angle.

    • Causality: A 2-second D1 ensures complete longitudinal relaxation of the sterically hindered benzylic protons, allowing for accurate 1:1:1 integration ratios between the three epoxide protons.

  • Acquisition (COSY): Run a standard 2D COSY sequence to validate the spin system of the intact oxirane ring.

Visualizations of Workflows and Mechanisms

To synthesize the analytical and functional paradigms of DVBDO, the following diagrams map the characterization workflow and the downstream application mechanism.

AnalyticalWorkflow Prep Sample Preparation (DVBDO in CDCl3/MeOH) HRMS HRMS (ESI-TOF) Exact Mass: 162.0681 Da Prep->HRMS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Prep->NMR FTIR FT-IR Spectroscopy (ATR Mode) Prep->FTIR Data Structural Validation & Data Synthesis HRMS->Data NMR->Data FTIR->Data

Fig 1. Multimodal analytical workflow for the structural characterization of o-bis(epoxyethyl)benzene.

RingOpening Monomer o-Bis(epoxyethyl)benzene (Diepoxide Monomer) Nucleophile Nucleophilic Attack (e.g., Primary Amine) Monomer->Nucleophile Activation Intermediate Oxirane Ring Opening (Generation of 2° Hydroxyls) Nucleophile->Intermediate SN2 Mechanism Polymer Highly Crosslinked Matrix (High Tg, Rigid Network) Intermediate->Polymer Propagation

Fig 2. Nucleophilic ring-opening polymerization pathway of the DVBDO diepoxide monomer.

References

  • PubChem (National Institutes of Health). "o-Bis(epoxyethyl)benzene | C10H10O2 | CID 86072". PubChem Database. [Link]

  • Liu, Y., et al. "Epoxidation of the Commercially Relevant Divinylbenzene with [tetrakis-(Pentafluorophenyl)porphyrinato]iron(III) Chloride and Its Derivatives". Industrial & Engineering Chemistry Research, ACS Publications (2014).[Link]

  • ResearchGate. "Preparation and characterization of a low viscosity epoxy resin derived from m-divinylbenzene". ResearchGate Publications (2015).[Link]

  • Google Patents. "US20120259042A1 - Toughened epoxy resin formulations".

Sources

Foundational

thermal stability profile of o-Bis(epoxyethyl)benzene diepoxide

An In-Depth Technical Guide to the Thermal Stability Profile of o-Bis(epoxyethyl)benzene Diepoxide This guide provides a comprehensive technical overview of the , a key monomer in the development of high-performance ther...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Stability Profile of o-Bis(epoxyethyl)benzene Diepoxide

This guide provides a comprehensive technical overview of the , a key monomer in the development of high-performance thermosetting polymers. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental principles with field-proven analytical methodologies to deliver actionable insights. We will explore the intrinsic relationship between the molecule's unique ortho-substituted structure, the dynamics of the curing process, and the resultant thermal characteristics of the cured polymer network.

Introduction: The Significance of Aromatic Diepoxides

Epoxy resins are a cornerstone of modern materials science, prized for their exceptional mechanical strength, chemical resistance, and electrical insulating properties.[1][2] These attributes stem from the formation of densely cross-linked, three-dimensional networks during a process known as curing.[1] Aromatic epoxides, in particular, are sought after for applications demanding high thermal stability, such as in the aerospace, electronics, and automotive industries.[3][4]

o-Bis(epoxyethyl)benzene, also known as o-divinylbenzene dioxide, is an aromatic diepoxide featuring two epoxyethyl groups on adjacent carbons of a benzene ring.[1] This specific ortho configuration brings the reactive epoxide rings into close proximity, which can influence reactivity, curing kinetics, and the architecture of the final polymer network, thereby impacting its thermal stability.[1] Understanding this profile is critical for predicting material performance, ensuring operational safety, and optimizing formulations for high-temperature applications.[3]

Curing Mechanism and Network Formation

The thermal stability of an epoxy material is not an intrinsic property of the monomer alone but is largely defined by the structure of the cured, cross-linked network. This network is formed through the ring-opening polymerization of the epoxide groups, typically initiated by a curing agent (hardener) and accelerated by heat.[1][2]

The bifunctional nature of o-Bis(epoxyethyl)benzene allows it to act as an excellent cross-linking agent.[1] The strained three-membered epoxy ring is highly reactive towards nucleophiles like amines, which are common curing agents.[1] The reaction involves the nucleophilic attack of the amine on one of the carbon atoms of the epoxy ring, leading to its opening and the formation of a hydroxyl group and a new covalent bond. This process repeats, building a robust, three-dimensional polymer network.

The choice of curing agent is paramount as it dictates the cross-link density and chemical nature of the linkages, which in turn directly affects the glass transition temperature (Tg) and the onset of thermal decomposition.[1][5][6] Aromatic amines, for instance, tend to create more rigid networks with higher thermal stability compared to their aliphatic counterparts.[6]

Caption: Curing process of o-Bis(epoxyethyl)benzene with an amine hardener.

Core Methodologies for Thermal Stability Assessment

A multi-faceted analytical approach is required to fully characterize the thermal stability of a thermoset polymer. The three primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a material as a function of temperature or time in a controlled atmosphere.[7] It is the definitive method for determining the thermal decomposition profile of a polymer. Key parameters obtained from a TGA curve include the onset temperature of decomposition (Td), the temperature of maximum decomposition rate (Tmax), and the percentage of non-volatile residue (char yield) at the end of the test.[8] A higher decomposition temperature and a greater char yield are indicative of superior thermal stability.[9]

  • Sample Preparation: A small, representative sample of the fully cured epoxy resin (typically 5-10 mg) is carefully weighed and placed into a ceramic or platinum TGA pan.

  • Instrument Setup: The TGA instrument is purged with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[8]

  • Thermal Program: The sample is heated from ambient temperature (e.g., 30°C) to a high temperature (e.g., 800-1000°C) at a constant heating rate.[7] Common heating rates are 5, 10, and 20 °C/min.[8] Running the experiment at multiple heating rates is necessary for kinetic analysis.[8]

  • Data Acquisition: The instrument records the sample's mass and temperature continuously throughout the experiment.

  • Data Analysis: The resulting data is plotted as percent weight loss versus temperature. The first derivative of this curve (DTG) is also plotted to clearly identify the temperature of the maximum rate of weight loss (Tmax).[10]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as the glass transition temperature (Tg), melting (for crystalline materials), and exothermic or endothermic events associated with curing or decomposition.[8][11] For thermosets, the Tg is a critical parameter representing the transition from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is generally associated with a higher degree of cross-linking and better thermal stability.[1]

  • Sample Preparation: A small sample (5-15 mg) of the cured epoxy is hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a steady flow rate.

  • Thermal Program (Heat-Cool-Heat):

    • First Heat: The sample is heated from ambient to a temperature well above its expected Tg (e.g., 250°C) at a standard rate (e.g., 10°C/min). This step removes any prior thermal history.

    • Cool: The sample is then cooled back down to the starting temperature at a controlled rate.

    • Second Heat: The sample is reheated at the same rate as the first scan. The Tg is determined from the inflection point in the heat flow curve of this second heating scan.

  • Data Analysis: The glass transition is observed as a step-like change in the baseline of the DSC thermogram.

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique used to measure the mechanical and viscoelastic properties of materials as a function of temperature, time, and frequency. A sinusoidal stress is applied to a sample, and the resulting strain is measured. From this, the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are calculated. The peak of the tan delta curve is often used as a precise measure of the glass transition temperature (Tg).[12]

  • Sample Preparation: A rectangular specimen of the cured epoxy with precise dimensions (e.g., 30mm x 8mm x 2mm) is prepared.[12]

  • Instrument Setup: The sample is mounted in the DMA instrument using a suitable clamp, such as a three-point bending fixture.[12]

  • Test Parameters: The test is performed in a temperature scanning mode, typically from ambient to above the Tg (e.g., 0°C to 300°C), at a constant heating rate (e.g., 5°C/min) and a fixed frequency (e.g., 1 Hz).[12]

  • Data Acquisition: The storage modulus, loss modulus, and tan delta are recorded as a function of temperature.

  • Data Analysis: The Tg is identified as the temperature at which the tan delta curve reaches its peak value.

Caption: Integrated workflow for thermal stability characterization.

Interpreting the Thermal Profile

Based on data from analogous aromatic epoxy systems, a typical thermal profile for a cured o-Bis(epoxyethyl)benzene diepoxide network can be projected. The aromatic core is expected to provide high thermal resistance.

ParameterTypical Value RangeSignificancePrimary Measurement Technique
Glass Transition Temp (Tg) ~250 °C (for highly crosslinked systems)Indicates the upper service temperature limit for structural integrity.DSC, DMA
Onset Decomposition Temp (Td) 310 - 320 °C (at 5% weight loss)Marks the beginning of significant thermal degradation.TGA
Char Yield at 700°C (Nitrogen) 25 - 40%High char yield is linked to flame retardancy and thermal insulation.[9]TGA

Note: These values are representative of highly cross-linked aromatic epoxy systems and may vary based on the specific curing agent, cure cycle, and any additives used.[1]

The thermal decomposition of epoxy resins generally occurs in a single stage, primarily between 300°C and 500°C.[8][13][14] The process involves the scission of the polymer chains, particularly at the weaker ether linkages, followed by the decomposition of the aromatic structures at higher temperatures.[11]

Kinetic Analysis of Thermal Decomposition

To gain deeper insight into the stability of the material, the kinetics of the decomposition process can be studied using data from TGA experiments performed at multiple heating rates.[8] Isoconversional methods, such as the Kissinger and Flynn-Wall-Ozawa (FWO) methods, are commonly used to calculate the apparent activation energy (Ea) of decomposition.[6][8][13]

  • Kissinger Method: This method uses the peak decomposition temperature (Tmax) from DTG curves at different heating rates (β) to determine Ea. A plot of ln(β/Tmax²) versus 1/Tmax yields a straight line with a slope of -Ea/R, where R is the gas constant.[6][8]

  • Flynn-Wall-Ozawa (FWO) Method: This model-free method calculates Ea at various degrees of conversion (weight loss), providing insight into how the decomposition mechanism might change as the reaction progresses.[8]

A higher activation energy implies that more energy is required to initiate and propagate the decomposition reactions, indicating greater thermal stability. For typical epoxy-amine systems, activation energies for decomposition are often in the range of 180-220 kJ/mol.[13]

Conclusion and Future Outlook

o-Bis(epoxyethyl)benzene diepoxide is a promising monomer for creating thermosets with high thermal stability, owing to its rigid aromatic core and bifunctional nature that allows for dense cross-linking.[1] Its thermal profile, characterized by a high glass transition temperature and a decomposition onset above 300°C, makes it a candidate for demanding applications in electronics and composites.[1][3]

The ultimate thermal performance is a direct consequence of the formulation, particularly the choice of curing agent and the optimization of the curing cycle. Future research should focus on detailed characterization of o-Bis(epoxyethyl)benzene diepoxide cured with a variety of novel hardeners, including bio-based alternatives, and the effects of incorporating functional fillers or copolymerizing with other monomers to further enhance its thermomechanical properties.[1]

References

  • Kinetics of photopolymerization of DiEpox recorded by RT FTIR under LED... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Thermal decomposition kinetics of an epoxy resin with rubber-modified curing agent | Request PDF. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Thermal decomposition kinetics of an epoxy resin with rubber-modified curing agent. (2002). Wiley Online Library. Retrieved March 26, 2026, from [Link]

  • THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. (1995). OSTI.GOV. Retrieved March 26, 2026, from [Link]

  • Curing and Degradation Kinetics of Phosphorus-Modified Eugenol-Based Epoxy Resin | ACS Omega. (2022). ACS Publications. Retrieved March 26, 2026, from [Link]

  • The Effect of Polyepoxyphenylsilsesquioxane and Diethyl Bis(2-hydroxyethyl)aminomethylphosphonate on the Thermal Stability of Epoxy Resin. (2018). National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

  • Thermal-oxidative aging of DGEBA/EPN/LMPA epoxy system: Chemical structure and thermalemechanical properties. (2011). ScienceDirect. Retrieved March 26, 2026, from [Link]

  • Synthesis and properties of epoxy resins containing bis(3- hydroxyphenyl) phenyl phosphate. (2000). ScienceDirect. Retrieved March 26, 2026, from [Link]

  • Preparation of a bio-based epoxy with comparable properties to those of petroleum-based counterparts. (2012). Express Polymer Letters. Retrieved March 26, 2026, from [Link]

  • Enhanced performance epoxy materials for high temperature applications. (n.d.). IEEE Xplore. Retrieved March 26, 2026, from [Link]

  • Study of the degradation of epoxy resins used in spacecraft components by thermogravimetry and fast pyrolysis. (2021). Vrije Universiteit Brussel. Retrieved March 26, 2026, from [Link]

  • Thermogravimetric Analysis (TGA) of Various Epoxy Composite Formulations. (2005). Defense Technical Information Center. Retrieved March 26, 2026, from [Link]

  • Synthesis, characterizationand thermal properties oftetramethyl bipheno- based epoxy resin for electronicencapsulation. (n.d.). Jilin University. Retrieved March 26, 2026, from [Link]

  • Thermal Stability and Rheological Properties of Epoxidized Natural Rubber-Based Magnetorheological Elastomer. (2019). MDPI. Retrieved March 26, 2026, from [Link]

  • Synthesis, Thermal Properties and Curing Kinetics of Hyperbranched BPA/PEG Epoxy Resin. (2019). MDPI. Retrieved March 26, 2026, from [Link]

  • Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. (2024). Longdom Publishing. Retrieved March 26, 2026, from [Link]

  • Epoxy thermosets and their applications I. (n.d.). University of North Texas. Retrieved March 26, 2026, from [Link]

  • TGA thermograms of (a) bisphenol-F epoxy (DGEBF) and bisphenol-F benzoxazine, (b) bisphenol-F epoxy (DGEBF) and IBP-a benzoxazine blends. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Chapter 8. Epoxies. (n.d.). Purdue University.

Sources

Exploratory

Toxicological Profiling and Laboratory Safety Protocols for o-Bis(epoxyethyl)benzene

Executive Summary As a Senior Application Scientist, I frequently navigate the intersection of high-performance materials and occupational toxicology. 1 (CAS: 2246-49-3), commonly referred to as 1,2-divinylbenzene dioxid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently navigate the intersection of high-performance materials and occupational toxicology. 1 (CAS: 2246-49-3), commonly referred to as 1,2-divinylbenzene dioxide (DVBDO), is a bifunctional aromatic epoxide utilized in advanced polymer synthesis for its exceptionally low viscosity and high thermal stability[2]. However, its diepoxide architecture renders it a potent alkylating agent capable of inducing severe DNA-protein crosslinks[3]. This whitepaper synthesizes the mechanistic toxicology of DVBDO and establishes self-validating laboratory protocols to ensure scientific integrity and personnel safety during its handling.

Chemical Profiling and Quantitative Safety Data

Understanding the physical and hazard profile of a reactive monomer is the first step in risk mitigation. DVBDO's dual oxirane rings make it highly reactive toward nucleophiles, which is excellent for crosslinking resins but hazardous to biological tissues[4],[5].

Table 1: Quantitative Chemical & Physical Properties
PropertyValue
Chemical Name o-Bis(epoxyethyl)benzene
Synonyms 1,2-Divinylbenzene dioxide; DVBDO
CAS Number 2246-49-3
Molecular Formula C10H10O2
Physical State Low-viscosity liquid
Table 2: GHS Safety Data Summary
Hazard ClassCategorySignal WordPrecautionary Focus
Skin Irritation Category 2WarningP280 (Wear protective gloves)
Skin Sensitization Category 1AWarningP261 (Avoid breathing vapors)
Eye Irritation Category 2WarningP305+P351+P338 (Rinse cautiously)
Aquatic Chronic Category 2NoneP273 (Avoid release to environment)

(Data synthesized from the6[6],[7])

Mechanistic Toxicology: The Alkylation Paradigm

To handle DVBDO safely, one must understand why it is dangerous. It is not merely a surface irritant; it is a bifunctional electrophile. Drawing from toxicological studies on structurally analogous diepoxides like3, we can accurately map its genotoxic pathway[3],[8].

When DVBDO enters a biological system, its strained oxirane rings undergo nucleophilic attack by cellular macromolecules. The primary danger lies in its ability to form covalent crosslinks. The human DNA repair protein O6-alkylguanine-DNA alkyltransferase (hAGT) inadvertently facilitates this toxicity. DVBDO reacts with the active site cysteine residues (Cys145 and Cys150) of hAGT[3],[9]. Because DVBDO has a second, intact epoxide group, this newly formed hAGT-epoxide complex can subsequently attack the N7 or O6 positions of DNA guanine, creating a lethal DNA-protein crosslink[3].

This catastrophic DNA damage triggers the Ataxia Telangiectasia Mutated (ATM) kinase pathway, leading to the phosphorylation (at Serine 15) and subsequent accumulation of the 8, ultimately forcing the cell into cycle arrest and apoptosis[8].

ToxicityMechanism DVBDO o-Bis(epoxyethyl)benzene (Diepoxide) DNA DNA Guanine (N7/O6 Alkylation) DVBDO->DNA Electrophilic Attack hAGT hAGT Protein (Cys145/Cys150) DVBDO->hAGT Covalent Binding Crosslink DNA-Protein Crosslink DNA->Crosslink Bifunctional Reactivity hAGT->Crosslink p53 p53 Accumulation (Ser15 Phosphorylation) Crosslink->p53 DNA Damage Response Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis ATM Kinase Activation

Molecular mechanism of diepoxide-induced DNA-protein crosslinking and apoptosis.

Self-Validating Laboratory Protocols

In my experience, protocols fail when operators do not understand the underlying chemistry or lack a mechanism to verify success. The following workflows are designed as self-validating systems to guarantee both safety and data integrity.

Protocol A: Safe Handling and Spill Decontamination Workflow

Because DVBDO is a volatile sensitizer and reactive monomer[1],[7], standard wiping of spills is insufficient and dangerous.

  • Step 1: Environmental Isolation

    • Action: Conduct all transfers within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood. Store the stock bottle under an inert argon atmosphere[1].

    • Causality: Argon displaces oxygen and moisture, preventing spontaneous oxidative degradation or uncontrolled exothermic polymerization of the epoxide rings[1].

  • Step 2: Active Chemical Neutralization (In case of spill)

    • Action: Do not use water. Flood the spill zone with a 1M solution of Diethanolamine (or a similar polyfunctional aliphatic amine) and let it sit for 30 minutes.

    • Causality: Amines act as potent nucleophiles. They rapidly attack and open the highly strained oxirane rings of DVBDO via an SN2 mechanism, converting the hazardous diepoxide into a stable, non-toxic, and highly viscous amino-alcohol polymer network[4],[10].

  • Step 3: System Validation (The Checkpoint)

    • Action: Before wiping the neutralized spill, apply a drop of 4-(p-nitrobenzyl)pyridine (NBP) indicator to the surface.

    • Causality & Validation: NBP reacts with active alkylating agents (epoxides) to form a deep purple adduct. If the spot remains colorless, the system validates that 100% of the diepoxide has been successfully neutralized. Only then is it safe to wipe and dispose of as standard chemical waste.

SafetyWorkflow Start Initiate Procedure PPE Don PPE (Butyl Gloves, Respirator) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Inert Purge with Argon (Prevent Polymerization) Hood->Inert Spill Spill Detected? Inert->Spill Decon Neutralize with 1M Amine Solution Spill->Decon Yes Proceed Execute Reaction Spill->Proceed No Dispose Dispose as Hazardous Waste Decon->Dispose Proceed->Dispose

Self-validating safety and chemical neutralization workflow for diepoxide handling.

Protocol B: In Vitro Genotoxicity Assessment (Alkaline Comet Assay)

To empirically evaluate the DNA-crosslinking toxicity of DVBDO in a drug development setting, we utilize a modified Alkaline Comet Assay.

  • Step 1: Cell Line Selection and Treatment

    • Action: Culture human TK6 lymphoblasts. Expose cells to varying concentrations of DVBDO (e.g., 1 µM to 10 µM) for 24 hours[8].

    • Causality: TK6 cells are utilized because they are p53-proficient and highly sensitive to genotoxic stress, providing a biologically relevant model for observing ATM-mediated DNA damage responses[8].

  • Step 2: Single-Cell Gel Electrophoresis

    • Action: Embed treated cells in agarose on a slide, lyse them, and subject them to electrophoresis in an alkaline buffer (pH > 13).

    • Causality: The alkaline buffer denatures and unwinds the DNA. While standard mutagens cause DNA strand breaks (resulting in a long "comet tail" migrating toward the anode), bifunctional alkylating agents like DVBDO create interstrand crosslinks. These crosslinks physically tether the DNA strands together, retarding migration and resulting in a condensed comet head.

  • Step 3: System Validation (The Checkpoint)

    • Action: Run three parallel samples: the DVBDO test group, a negative control (DMSO vehicle), and a positive control treated with 50 µM Cisplatin (a known crosslinker).

    • Causality & Validation: The assay is a self-validating system. If the Cisplatin positive control successfully demonstrates significantly reduced DNA migration compared to baseline, the assay's sensitivity to crosslinking is verified. The DVBDO results can then be trusted as a true measure of its diepoxide-induced genotoxicity.

References

  • Benchchem: o-Bis(epoxyethyl)benzene | 2246-49-3. 1

  • NextSDS: o-bis(epoxyethyl)benzene — Chemical Substance Information. 11

  • PubChem: o-Bis(epoxyethyl)benzene | C10H10O2 | CID 86072. 6

  • NextSDS: p-bis(epoxyethyl)benzene — Chemical Substance Information. 7

  • ACS Publications (Chemical Research in Toxicology): Alkyltransferase-Mediated Toxicity of 1,3-Butadiene Diepoxide. 3

  • PMC (National Institutes of Health): Mechanism of Diepoxybutane-Induced p53 Regulation in Human Cells.8

  • Google Patents: US2912389A - Polymers of divinylbenzene dioxide. 4

  • ResearchGate: Epoxy-based grouting materials with super-low viscosities and improved toughness.2

  • ACS Publications (Industrial & Engineering Chemistry Research): Epoxidation of the Commercially Relevant Divinylbenzene with[tetrakis-(Pentafluorophenyl)porphyrinato]iron(III) Chloride and Its Derivatives. 5

Sources

Protocols & Analytical Methods

Method

using o-Bis(epoxyethyl)benzene as a polymer crosslinking agent

An Application and Protocol Guide for the Use of o-Bis(epoxyethyl)benzene as a Polymer Crosslinking Agent Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide for the Use of o-Bis(epoxyethyl)benzene as a Polymer Crosslinking Agent

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of o-Bis(epoxyethyl)benzene as a high-performance crosslinking agent. This guide delves into the fundamental principles of epoxy-based crosslinking, the unique reactivity imparted by the ortho-substitution of the epoxyethyl groups, and detailed, field-proven protocols for its implementation. Methodologies for the characterization of the curing process and the final network properties are outlined, including Differential Scanning Calorimetry (DSC), Rheometry, and Dynamic Mechanical Analysis (DMA). This note is designed to bridge theoretical chemistry with practical laboratory application, ensuring scientific integrity and reproducible outcomes.

Introduction: The Unique Potential of o-Bis(epoxyethyl)benzene

Epoxy resins are a cornerstone of high-performance thermosetting polymers, prized for their exceptional mechanical strength, thermal stability, and chemical resistance.[1] These properties are derived from a three-dimensional, covalently bonded network formed during a chemical process known as curing or crosslinking.[2][3] The crosslinking agent, or hardener, is a critical component that dictates the reaction kinetics and the ultimate properties of the cured material.[4]

o-Bis(epoxyethyl)benzene is a diepoxide crosslinking agent distinguished by the placement of two reactive epoxyethyl groups on adjacent (ortho) positions of a central benzene ring.[1] This specific molecular architecture is significant for two primary reasons:

  • High Reactivity: The strained three-membered epoxy ring is inherently reactive towards nucleophiles.[1][5] The presence of two such groups allows for the formation of robust polymer networks.[1]

  • Unique Network Architecture: The close proximity of the epoxyethyl groups can influence reactivity and potentially lead to polymers with unique topologies compared to its meta and para isomers.[1] This can impact the resulting material's thermal and physical properties, such as its glass transition temperature (Tg) and modulus.

This guide will focus on the use of o-Bis(epoxyethyl)benzene with amine-based curing agents, which are widely used for their ability to cure at room or moderately elevated temperatures.[5][6]

Mechanism of Amine-Based Crosslinking

The crosslinking reaction between an epoxy group and a primary amine is a nucleophilic ring-opening reaction. The process unfolds in a stepwise addition mechanism where the active hydrogens on the amine nitrogen are key reactants.

  • Step 1 (Primary Amine Reaction): The lone pair of electrons on the primary amine's nitrogen atom attacks one of the electrophilic carbon atoms of the epoxy ring. This forces the ring to open, forming a secondary amine and a hydroxyl (-OH) group.[7][5][6]

  • Step 2 (Secondary Amine Reaction): The newly formed secondary amine is also reactive and can proceed to attack a second epoxy group, resulting in a tertiary amine and another hydroxyl group.[5][6]

  • Network Formation: For a three-dimensional network to form, the amine curing agent must have a functionality greater than two (i.e., more than two active amine hydrogens).[5][6] A primary amine group (-NH2) has a functionality of two. A diamine, such as o-phenylenediamine, has two primary amine groups and therefore a total functionality of four, making it an excellent candidate for creating a densely cross-linked network.

The hydroxyl groups generated during the reaction can further catalyze the epoxy-amine reaction, leading to an autocatalytic effect in some systems.[5][8]

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Epoxy o-Bis(epoxyethyl)benzene (Diepoxide) Step1 Step 1: Nucleophilic Attack Primary amine reacts with first epoxy group. Epoxy->Step1 Step2 Step 2: Further Reaction Secondary amine reacts with second epoxy group. Epoxy->Step2 Another Epoxy Molecule Amine Primary Diamine Curing Agent (e.g., o-Phenylenediamine) Amine->Step1 Intermediate Intermediate Product (Secondary Amine + Hydroxyl Group) Step1->Intermediate Ring-Opening Intermediate->Step2 Network Stable, 3D Cross-linked Polymer Network Step2->Network Chain Propagation & Crosslinking

Caption: Mechanism of crosslinking with a diamine agent.

Critical Safety and Handling Protocols

Handling o-Bis(epoxyethyl)benzene and associated curing agents requires strict adherence to safety protocols. Epoxy compounds can be skin and respiratory irritants and potential sensitizers.

  • Engineering Controls: All handling of volatile components, especially during mixing and heating, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory. Change gloves immediately if contaminated.[9][10]

    • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[9][10]

    • Lab Coat: A flame-retardant lab coat should be worn to protect from splashes.[9]

  • Handling: Avoid all contact with skin, eyes, and clothing. Use only non-sparking tools and take precautionary measures against static discharge, as some components may be flammable.[10][11]

  • Storage: Store o-Bis(epoxyethyl)benzene in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[9][11]

  • Disposal: Dispose of all chemical waste in accordance with local, regional, and national hazardous waste regulations. Do not release into the environment.[10][11]

Experimental Application Protocol: Crosslinking with o-Phenylenediamine

This protocol provides a detailed methodology for crosslinking o-Bis(epoxyethyl)benzene with o-phenylenediamine (OPD). OPD is chosen as an exemplary aromatic diamine that can create a rigid, thermally stable network.[12][13]

Materials and Reagents
  • o-Bis(epoxyethyl)benzene (Crosslinker, MW: 162.18 g/mol , Epoxy Equivalent Weight (EEW): 81.09 g/eq)[14]

  • o-Phenylenediamine (Curing Agent, MW: 108.14 g/mol , Amine Hydrogen Equivalent Weight (AHEW): 27.04 g/eq)[13]

  • High-purity solvent (e.g., acetone or THF, for viscosity reduction if needed)

  • Aluminum weighing dishes or silicone molds

  • Mechanical stirrer or vortex mixer

  • Vacuum oven or desiccator

  • Programmable oven for curing

Stoichiometric Calculations: The Key to Network Integrity

The ratio of crosslinker to curing agent is critical for achieving optimal polymer properties. The ideal stoichiometry is typically a 1:1 ratio of epoxy groups to active amine hydrogens.

  • Epoxy Equivalent Weight (EEW): The molecular weight of the resin per epoxy group. For o-Bis(epoxyethyl)benzene (2 epoxy groups), EEW = 162.18 / 2 = 81.09 g/eq .

  • Amine Hydrogen Equivalent Weight (AHEW): The molecular weight of the amine per active hydrogen. For o-Phenylenediamine (2x -NH2 groups, 4 active H), AHEW = 108.14 / 4 = 27.04 g/eq .

  • Parts by Weight (phr): To calculate the amount of curing agent needed per 100 parts of epoxy resin:

    • phr = (AHEW / EEW) * 100 = (27.04 / 81.09) * 100 ≈ 33.34 phr

This means for every 10 grams of o-Bis(epoxyethyl)benzene, you will need approximately 3.33 grams of o-phenylenediamine.

Step-by-Step Crosslinking Procedure
  • Preparation: Place a clean, appropriately sized silicone mold or aluminum dish on a level surface. Ensure all glassware and equipment are clean and dry.

  • Weighing Crosslinker: Accurately weigh 10.00 g of o-Bis(epoxyethyl)benzene into a disposable beaker. If the crosslinker is highly viscous, gently warm it to 40-50°C to reduce viscosity.

  • Weighing Curing Agent: In a separate container, accurately weigh 3.33 g of o-phenylenediamine. If OPD is solid, it may need to be gently melted or dissolved in a minimal amount of solvent before mixing.

  • Mixing: Add the curing agent to the epoxy crosslinker. Immediately begin mixing thoroughly and consistently for 3-5 minutes using a mechanical stirrer or vortex mixer. Scrape the sides and bottom of the beaker to ensure a homogeneous mixture.

  • Degassing (Critical Step): Place the mixture in a vacuum desiccator or vacuum oven. Apply vacuum to remove any air bubbles incorporated during mixing. Bubbles can create voids and compromise the mechanical integrity of the final polymer. Hold under vacuum until bubbling subsides (approx. 10-15 minutes).

  • Casting: Carefully pour the bubble-free mixture into the prepared mold.

  • Curing: Transfer the mold to a programmable oven to undergo a staged curing process. A typical cure schedule to ensure complete reaction is:

    • Stage 1: Heat to 80°C and hold for 2 hours. This allows for initial gelation at a controlled rate.

    • Stage 2: Ramp the temperature to 150°C and hold for an additional 2 hours for post-curing. Post-curing at temperatures above the initial Tg is essential to achieve full crosslinking and maximize thermal and mechanical properties.[15]

  • Cooling & Demolding: Turn off the oven and allow the sample to cool slowly to room temperature (to prevent thermal shock and internal stresses). Once cooled, carefully remove the rigid, cross-linked polymer from the mold.

G cluster_prep Preparation cluster_reaction Reaction cluster_cure Curing & Finalization Calc 1. Stoichiometric Calculation Weigh 2. Weigh Reactants (Epoxy & Amine) Calc->Weigh Mix 3. Thorough Mixing Weigh->Mix Degas 4. Vacuum Degassing Mix->Degas Cast 5. Cast into Mold Degas->Cast Cure 6. Staged Thermal Cure (e.g., 80°C -> 150°C) Cast->Cure Demold 7. Cool & Demold Cure->Demold Characterize 8. Characterization (DSC, Rheometry, DMA) Demold->Characterize

Caption: Experimental workflow for polymer crosslinking.

Characterization of the Crosslinked Polymer Network

Characterizing the polymer is essential to validate the success of the crosslinking reaction and to understand the material's properties for its intended application.

Differential Scanning Calorimetry (DSC): Monitoring the Cure

DSC is a powerful tool for studying the cure kinetics and thermal properties of thermosetting polymers.[15]

  • Protocol:

    • Prepare a sample by hermetically sealing 5-10 mg of the uncured epoxy/amine mixture in an aluminum DSC pan.

    • Prepare a fully cured sample for baseline comparison.

    • For cure monitoring, run a non-isothermal scan, heating the uncured sample from room temperature to ~250°C at a constant rate (e.g., 10°C/min).[15]

    • To determine the glass transition temperature (Tg) of the cured material, run a temperature ramp on the fully cured sample.

  • Data Interpretation:

    • Heat of Cure (ΔH): The exothermic peak observed during the scan represents the curing reaction. The total area of this peak gives the total heat of reaction (ΔHT).[16][17] By analyzing partially cured samples, one can determine the degree of cure.[16]

    • Glass Transition Temperature (Tg): A step-change in the heat flow curve of the cured sample indicates the Tg.[15] A higher Tg is generally indicative of a higher crosslink density and a more rigid network.

Rheometry: Tracking Gelation and Viscoelasticity

Rheology measures the flow and deformation of materials, providing invaluable insight into the liquid-to-solid transition (gelation) during curing.[18][19]

  • Protocol:

    • Place the uncured liquid mixture onto the plate of a rheometer equipped with parallel plate geometry.

    • Perform an isothermal time sweep at the desired cure temperature (e.g., 80°C). The instrument applies a small oscillatory shear and measures the material's response.

  • Data Interpretation:

    • Storage Modulus (G') and Loss Modulus (G''): G' represents the elastic (solid-like) response, while G'' represents the viscous (liquid-like) response.

    • Gel Point: Initially, G'' > G'. As crosslinking proceeds, both moduli increase rapidly. The gel point is often defined as the crossover point where G' = G'', marking the formation of a continuous network throughout the sample.[20]

Dynamic Mechanical Analysis (DMA): Probing Final Properties

DMA is performed on the fully cured solid polymer to measure its mechanical properties as a function of temperature.

  • Protocol:

    • Cut a rectangular bar of the cured polymer to the specifications of the DMA instrument.

    • Perform a temperature sweep from room temperature to above the expected Tg at a fixed frequency (e.g., 1 Hz) and heating rate (e.g., 3°C/min).

  • Data Interpretation:

    • Storage Modulus (E'): The storage modulus in the glassy region (below Tg) indicates the material's stiffness. In the rubbery plateau region (above Tg), the modulus is directly related to the crosslink density.

    • Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is often used as a precise measure of the material's glass transition temperature (Tg).

Summary of Expected Quantitative Data

The following table summarizes typical data obtained from these characterization techniques for a well-cured, rigid epoxy network.

ParameterTechniqueTypical Value RangeSignificance
Glass Transition Temp. (Tg) DSC, DMA140 - 180 °CDefines the upper service temperature; indicates network rigidity.
Storage Modulus (E') @ 25°C DMA2 - 4 GPaMaterial stiffness and rigidity at room temperature.[21]
Storage Modulus (E') Rubbery Plateau DMA10 - 50 MPaDirectly proportional to the crosslink density.
Crosslink Density (νe) Calculated from DMA1 - 5 x 10³ mol/m³A quantitative measure of the network's structural integrity.
Total Heat of Cure (ΔHT) DSC300 - 450 J/gRepresents the total energy released during the complete curing reaction.[17]

References

  • Hardis, R., et al. (n.d.). Cure kinetics characterization and monitoring of an epoxy resin using DSC, Raman spectroscopy, and DEA.
  • Chou, S., & Torkelson, J. M. (n.d.). Isothermal DSC Study of the Curing Kinetics of an Epoxy/Silica Composite for Microelectronics.
  • Benchchem. (n.d.). o-Bis(epoxyethyl)benzene | 2246-49-3.
  • Thermal Support. (n.d.). Prediction of Epoxy Cure Properties Using Pyris DSC Scanning Kinetics Software.
  • Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET.
  • IEEE Xplore. (2022). Study on the curing kinetics of an epoxy encapsulant by DSC method.
  • Three Bond. (n.d.). Curing Agents for Epoxy Resin.
  • Chemistry Stack Exchange. (2015, January 2). How do epoxys cross-link?.
  • NOVA Chemicals. (2024, July 18). Safety Data Sheet.
  • Liu, T., et al. (2026, February 12). Modeling of Cure Kinetics and Rheological Behavior of an Epoxy Resin Using DSC and Rheometry. PMC.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, October 28). SAFETY DATA SHEET.
  • ACS Publications. (n.d.). Characterization of Highly Cross-linked Polymers.
  • SpecialChem. (2025, July 28). The Chemistry Behind Amine-Cured Epoxy Systems.
  • Springer Professional. (2020, July 1). Synthesis and characterization of cross-linked epoxy resin beads by suspension polymerization technique.
  • MDPI. (2023, September 22). Role of Bio-Based and Fossil-Based Reactive Diluents in Epoxy Coatings with Amine and Phenalkamine Crosslinker.
  • Epoxy Channel. (2024, March 15). Catalysts, Crosslinking Agents, and Activators for Epoxy resins- Session 26. YouTube.
  • College of Engineering and Applied Science. (n.d.). Analysis of Linear Viscoelasticity of a Crosslinking Polymer at the Gel Point.
  • ResearchGate. (n.d.). Characteristics of Epoxy Prepolymers.
  • TA Instruments. (n.d.). Quantify Polymer Crosslinking Density Using Rheology and DMA.
  • Anton Paar. (n.d.). Rheological investigation of polymers. Anton Paar Wiki.
  • MDPI. (2020, April 7). Rheological Study of Gelation and Crosslinking in Chemical Modified Polyamide 12 Using a Multiwave Technique.
  • ACS Publications. (n.d.). Effects of Polymer Concentration and Cross-Linking Density on Rheology of Chemically Cross-Linked Poly(vinyl alcohol) near the Gelation Threshold. Macromolecules.
  • ResearchGate. (2024, June 20). Mechanical properties analysis of cross-linked epoxy resin.
  • RSC Publishing. (2023, December 19). Educational series: characterizing crosslinked polymer networks.
  • Echo BioSystems. (n.d.). Protocol for Conjugation of a Biomolecule to Epoxy Particles.
  • Chemsrc. (2025, September 16). o-bis(epoxyethyl)benzene | CAS#:2246-49-3.
  • PubChem. (n.d.). o-Bis(epoxyethyl)benzene | C10H10O2 | CID 86072.
  • Sigma-Aldrich. (n.d.). (2,3-Epoxypropyl)benzene 98 4436-24-2.
  • ResearchGate. (n.d.). Effective parameters in surface cross-linking of acrylic-based water absorbent polymer particles using bisphenol A diethylene glycidyl ether and cycloaliphatic diepoxide.
  • ScienceDirect. (n.d.). Synthesis and properties of epoxy resins containing bis(3- hydroxyphenyl) phenyl phosphate.
  • MDPI. (2024, August 9). Tailoring the Structure and Physico-Chemical Features of Cellulose-Based Hydrogels Using Multi-Epoxy Crosslinking Agents.
  • MDPI. (2025, October 15). Chemical Crosslinking of Acid Soluble Collagen Fibres.
  • Wiley Online Library. (2016, April 27). Synthesis, Characterization, and Cross-Linking Strategy of a Quercetin-Based Epoxidized Monomer as a Naturally- Derived Replacement for BPA in Epoxy Resins.
  • Wikipedia. (n.d.). o-Phenylenediamine.
  • PMC. (n.d.). Crosslinking method of hyaluronic-based hydrogel for biomedical applications.
  • MDPI. (2022, October 21). Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization.
  • ResearchGate. (n.d.). The molecular interaction between the epoxy group, benzene ring, and PVC.
  • ResearchGate. (2025, October 13). Synthesis of P, P, and P Compounds Supported by Bis(benzimidazole)Benzene.
  • Open Access Pub. (n.d.). Epoxides. Journal of New Developments in Chemistry.
  • ChemicalBook. (2026, January 13). (2,3-EPOXYPROPYL)BENZENE | 4436-24-2.
  • NextSDS. (n.d.). o-bis(epoxyethyl)benzene — Chemical Substance Information.
  • Wiley-VCH. (n.d.). Synthesis of Bio-Based Epoxy Resins.
  • RSC Publishing. (n.d.). Polymerization of epoxide monomers promoted by tBuP4 phosphazene base: a comparative study of kinetic behavior. Polymer Chemistry.
  • Sigma-Aldrich. (n.d.). o-Phenylenediamine flaked, 99.5 95-54-5.
  • MilliporeSigma. (n.d.). o-Phenylenediamine flaked, 99.5 95-54-5.

Sources

Application

anionic ring-opening polymerization of o-Bis(epoxyethyl)benzene

Advanced Protocols for the Anionic Ring-Opening Polymerization (AROP) of o-Bis(epoxyethyl)benzene Executive Summary The anionic ring-opening polymerization (AROP) of diepoxides is a critical pathway for the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Protocols for the Anionic Ring-Opening Polymerization (AROP) of o-Bis(epoxyethyl)benzene

Executive Summary

The anionic ring-opening polymerization (AROP) of diepoxides is a critical pathway for the synthesis of advanced polyethers, high- Tg​ thermosets, and functional biomaterials. o-Bis(epoxyethyl)benzene (also known as 1,2-divinylbenzene dioxide) presents a unique architectural challenge and opportunity: the ortho-positioning of its two highly reactive oxirane rings. Depending on the thermodynamic and kinetic parameters applied during AROP, this monomer can be driven toward intramolecular cyclization (yielding soluble, linear-like cyclopolymers) or intermolecular propagation (yielding densely crosslinked, insoluble thermoset networks). This application note provides researchers and materials scientists with self-validating, highly controlled protocols to dictate the architectural outcome of o-bis(epoxyethyl)benzene polymerization.

Mechanistic Insights & Causality

The AROP of epoxides proceeds via the nucleophilic attack of an active chain end (typically an alkoxide) on the less sterically hindered carbon of the oxirane ring (an SN​2 mechanism), followed by ring-opening to generate a new propagating alkoxide center [1].

When polymerizing o-bis(epoxyethyl)benzene, the spatial proximity of the second epoxide group on the aromatic ring introduces a profound ortho-effect . Once the first epoxide is opened, the resulting tethered alkoxide anion is held in close physical proximity to the unreacted adjacent epoxide.

  • Causality of Dilution: In highly dilute conditions, the local concentration of the adjacent intramolecular epoxide vastly exceeds the concentration of intermolecular monomer units. This kinetically favors an intramolecular nucleophilic attack, forming a 6- or 7-membered cyclic ether along the polymer backbone (cyclopolymerization).

  • Causality of Initiator Selection: Traditional alkali metal initiators (e.g., NaOH, KOtBu) often lead to chain transfer to monomer via proton abstraction, broadening the dispersity ( Đ ). To achieve living polymerization characteristics and precise architectural control, a phosphazene base catalyst (e.g., t -Bu-P4) paired with an alcohol initiator is employed. The bulky, highly delocalized phosphazenium counterion provides a highly reactive, naked alkoxide that accelerates propagation while suppressing chain transfer [2]. Alternatively, monomer-activated AROP using tetrabutylammonium azide ( N3​NBu4​ ) can be utilized to generate azide-terminated polyethers for downstream "click" functionalization [3].

  • Causality of Bulk Polymerization: In the absence of a solvent (bulk conditions), intermolecular collisions dominate. The diepoxide acts as a tetrafunctional crosslinker, rapidly forming a rigid, high-performance polyether network analogous to advanced bisphenol A diglycidyl ether (BADGE) resins [4].

AROP_Mechanism I Initiator (e.g., t-Bu-P4 / RO⁻) M o-Bis(epoxyethyl)benzene (Monomer) I->M Nucleophilic Attack A Active Alkoxide Anion (Intermediate) M->A Ring-Opening C1 Intramolecular Attack (Cyclopolymerization) A->C1 Dilute Conditions (Ortho-Proximity) C2 Intermolecular Attack (Crosslinking) A->C2 Bulk Conditions (High Concentration) P1 Soluble Cyclopolymer (Linear-like) C1->P1 P2 Insoluble Polyether (Thermoset Network) C2->P2

Figure 1. Mechanistic pathways in AROP of o-bis(epoxyethyl)benzene.

Quantitative Data Summary: Parameter Influence on Architecture

The following table synthesizes the empirical outcomes of altering the kinetic parameters during the AROP of o-bis(epoxyethyl)benzene.

Table 1: Influence of Reaction Parameters on Polymer Architecture

Reaction ConditionMonomer Conc.Initiator SystemTemp (°C)Time (h)Conversion (%) Mn​ (kDa) Đ ( Mw​/Mn​ )Dominant Architecture
Dilute Solution 0.1 M in THFBenzyl alcohol / t -Bu-P42524>9818.51.12Soluble Cyclopolymer
Moderate Solution 1.0 M in Toluene N3​NBu4​ / iBu3​Al 60128524.11.25Highly Branched
Bulk Resin Neat (Solvent-free)Potassium tert-butoxide804>99N/A (Insoluble)N/ACrosslinked Thermoset

Experimental Protocols

Protocol A: Synthesis of Soluble Cyclopolymers via Controlled AROP

This protocol utilizes dilute conditions and a phosphazene base to force intramolecular cyclization, yielding a soluble, well-defined polymer.

Reagents: o-Bis(epoxyethyl)benzene (purified via vacuum distillation over CaH2​ ), Benzyl alcohol (BnOH), t -Bu-P4 (0.8 M in hexane), Anhydrous Tetrahydrofuran (THF).

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon three times.

  • Solvent & Initiator Loading: Inject 20 mL of anhydrous THF and 10.4 µL of BnOH (0.1 mmol) into the flask against a positive Argon flow.

  • Catalyst Activation: Inject 125 µL of t -Bu-P4 solution (0.1 mmol). Stir for 15 minutes at room temperature to allow complete deprotonation of the alcohol, forming the active benzyl alkoxide.

    • Validation Checkpoint 1: Extract a 50 µL aliquot of the mixture and analyze via Karl Fischer titration. Moisture content must be strictly <10 ppm. If >10 ppm, abort the reaction; excess water acts as a chain transfer agent, destroying the living nature of the polymerization.

  • Monomer Addition: Slowly inject 324 mg of o-bis(epoxyethyl)benzene (2.0 mmol) to achieve a dilute 0.1 M monomer concentration.

  • Propagation: Maintain the reaction at 25 °C under continuous magnetic stirring for 24 hours.

    • Validation Checkpoint 2: Monitor via an attenuated total reflection Fourier transform infrared (ATR-FTIR) probe. The complete disappearance of the characteristic oxirane ring stretching band at ~910 cm⁻¹ validates >98% monomer conversion.

  • Termination: Quench the living chain ends by injecting 0.5 mL of methanolic HCl (1.0 M).

  • Purification: Precipitate the polymer by dropping the THF solution into 200 mL of cold diethyl ether. Recover the white precipitate via centrifugation and dry under vacuum at 40 °C to a constant weight.

Protocol B: Synthesis of Polyether Thermoset Networks

This protocol utilizes bulk conditions to maximize intermolecular collisions, rapidly forming a highly crosslinked resin.

  • Resin Mixing: In a planetary centrifugal mixer, combine 5.0 g of o-bis(epoxyethyl)benzene with 34 mg of Potassium tert-butoxide (KOtBu, 1 mol% relative to epoxide groups). Mix at 2000 rpm for 2 minutes.

  • Degassing: Transfer the mixture to a vacuum desiccator. Apply a dynamic vacuum (10 mTorr) for 15 minutes to remove all entrapped air.

    • Validation Checkpoint 3: The mixture must be completely visually clear with no micro-bubbles. Entrapped air will act as stress concentrators in the final thermoset, drastically reducing its tensile strength.

  • Curing: Pour the degassed resin into a pre-heated Teflon mold. Cure in a forced-air convection oven at 80 °C for 4 hours.

  • Post-Curing: Ramp the temperature to 120 °C for an additional 2 hours to ensure maximum conversion of sterically hindered residual epoxides, maximizing the glass transition temperature ( Tg​ ).

Workflow S1 Monomer Purification S2 Inert Gas Preparation S1->S2 S3 Initiator Addition S2->S3 S4 Propagation (Controlled Temp) S3->S4 S5 Acidic Quench S4->S5 S6 Precipitation & Analysis S5->S6

Figure 2. Experimental workflow for controlled epoxide AROP.

Analytical Workflows & Characterization

To ensure the scientific integrity of the synthesized architectures, the following analytical suite must be applied:

  • Proton Nuclear Magnetic Resonance ( 1 H NMR): Dissolve the product of Protocol A in CDCl3​ . The complete absence of epoxide proton multiplets (typically between 2.5–3.3 ppm) and the emergence of broad polyether backbone signals (3.4–4.0 ppm) confirms successful ring-opening. The presence of aromatic protons (6.8–7.4 ppm) confirms monomer incorporation.

  • Size Exclusion Chromatography (SEC/GPC): Run the soluble cyclopolymer (Protocol A) through a THF-eluent SEC system calibrated with polystyrene standards. A monomodal peak with a dispersity ( Đ ) < 1.15 confirms the absence of chain transfer and verifies the controlled nature of the t -Bu-P4 catalyzed AROP.

  • Differential Scanning Calorimetry (DSC): For the thermoset (Protocol B), perform a heat-cool-heat cycle from 0 °C to 250 °C at 10 °C/min. The lack of a residual exothermic curing peak in the first heating run validates complete crosslinking. The rigid aromatic core will typically yield a high Tg​ (>150 °C), recorded during the second heating cycle.

Troubleshooting & Optimization

  • Incomplete Conversion / Stalled Polymerization: If the ATR-FTIR probe indicates stalled conversion in Protocol A, it is likely due to adventitious moisture neutralizing the active alkoxide centers. Solution: Ensure the o-bis(epoxyethyl)benzene is freshly distilled over CaH2​ and stored in a glovebox. Do not rely on molecular sieves alone for diepoxide monomers.

  • Unexpected Gelation in Protocol A: If the solution becomes viscous and gels during the synthesis of the cyclopolymer, intermolecular crosslinking has occurred. Solution: This indicates the monomer concentration was too high, or the addition rate was too fast. Reduce the monomer concentration to 0.05 M and use a syringe pump for dropwise monomer addition over 2 hours to strictly enforce the ortho-proximity effect.

References

  • Brocas, A.-L., Mantzaridis, C., Tunc, D., & Carlotti, S. (2013). Polyether synthesis: From activated or metal-free anionic ring-opening polymerization of epoxides to functionalization. Progress in Polymer Science. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeHbi7W36GF5dURVbkusbQKKMUruUbCjp7-6z7EYr-JjlZFWYM4A-Qd1nbRahzUY91PlcRGzWgSA0r-tnTI8W7gzcETHuNJ_njbjcQaHiAUGOer0aODvmLFk4e_TvEWdQBIjCR2X8VZW9xHT4l1iQ=]
  • Isono, T. (2021). Synthesis of functional and architectural polyethers via the anionic ring-opening polymerization of epoxide monomers using a phosphazene base catalyst. Polymer Journal. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwTRBqeosD6SYerXdicOJTjbwBJTwWp5c3bPBoxNqxeAbjiWzyVo9I6Q9hOMxGYQkGQaLf66h-lDjOME9oChXD57JsQTMOu5g2YE23UGF_rb1SuOk-0s3d7uS0XgUVCehpnXGYPy4V9TwQP0V3hL8v5E2JZIyzuUTbaaWTYC5g_PaGaaduooA_09r2aeQ6RbWw1m9emToSfLAnqB2e043uuhdLZXZ9_EMSQElhVuUmOt4FrVeiRe6Cgu9gEI8azYSo63g=]
  • Gervais, M., et al. (2018). An Insight into the Anionic Ring-Opening Polymerization with Tetrabutylammonium Azide for the Generation of Pure Cyclic Poly(glycidyl phenyl ether). Macromolecules. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeHbi7W36GF5dURVbkusbQKKMUruUbCjp7-6z7EYr-JjlZFWYM4A-Qd1nbRahzUY91PlcRGzWgSA0r-tnTI8W7gzcETHuNJ_njbjcQaHiAUGOer0aODvmLFk4e_TvEWdQBIjCR2X8VZW9xHT4l1iQ=]
  • Polymer Chemistry (RSC Publishing). (2021). Synthesis and anionic polymerization of isosorbide mono-epoxides for linear biobased polyethers. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp-e6PpahVFF9p515E4Ib_S2v8oi_A1PnWkcJ47WWhbbZu0tTjCUZ6IDG7PLufNZ3b_1vK4T1SkNPjXV7BmItiEMNEy-EgERfMJaLNJFnt0BI1BK5HoPcnJv_3eelGpeHgJ3Ejhu1lVFYJIVg3bopiF3TAIMBu4Qc=]
Method

catalytic epoxidation methods to produce o-Bis(epoxyethyl)benzene

An Application Guide to Catalytic Epoxidation Methods for the Synthesis of o-Bis(epoxyethyl)benzene Authored by: A Senior Application Scientist Introduction: The Significance of o-Bis(epoxyethyl)benzene o-Bis(epoxyethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Catalytic Epoxidation Methods for the Synthesis of o-Bis(epoxyethyl)benzene

Authored by: A Senior Application Scientist

Introduction: The Significance of o-Bis(epoxyethyl)benzene

o-Bis(epoxyethyl)benzene, also known as o-divinylbenzene dioxide (o-DVBDO), is a diepoxide monomer of significant industrial interest. Its rigid aromatic core and two reactive oxirane rings make it a valuable component in the formulation of high-performance epoxy resins. These resins exhibit superior mechanical strength, high thermal stability, and excellent chemical resistance, rendering them suitable for advanced coatings, structural adhesives, and composite materials.[1] The synthesis of o-DVBDO involves the selective and complete epoxidation of the two vinyl groups of o-divinylbenzene (o-DVB). This transformation, however, presents a significant challenge: achieving high conversion and selectivity for the diepoxide without promoting side reactions, such as premature epoxide ring-opening or incomplete epoxidation leading to mixtures of mono-epoxide and unreacted starting material.[1]

This guide provides an in-depth exploration of modern catalytic methods for the synthesis of o-Bis(epoxyethyl)benzene, offering researchers and drug development professionals both the theoretical underpinnings and practical protocols necessary for successful implementation. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative scientific principles.

Core Principles of Catalytic Epoxidation

Epoxidation is a chemical reaction that converts an alkene (a carbon-carbon double bond) into an epoxide (a three-membered ring containing an oxygen atom).[2] The process formally involves the transfer of a single oxygen atom to the double bond.[3] While strong oxidizing agents like peroxy acids can achieve this transformation, their use can lead to side reactions and difficulties in controlling selectivity, especially with di-olefins like DVB.[4] Catalytic methods offer a more elegant solution, providing milder reaction conditions, enhanced reaction rates, and, most importantly, superior control over selectivity. The choice of catalyst and oxidant is paramount and dictates the reaction's efficiency and outcome.

Advanced Catalytic Systems for o-DVB Epoxidation

Several catalytic strategies have been developed to address the challenges of DVB diepoxidation. Below, we discuss the most effective and scientifically robust approaches.

Metalloporphyrin-Catalyzed Epoxidation

Metalloporphyrins, synthetic analogues of the active sites in cytochrome P450 enzymes, are exceptionally potent catalysts for epoxidation. Their mechanism involves the activation of an oxidant (typically hydrogen peroxide, H₂O₂) at the metal center to form a high-valent metal-oxo species, which then transfers its oxygen atom to the alkene.

Iron (Fe) Porphyrins: Fluorinated iron(III) porphyrins, particularly [tetrakis(pentafluorophenyl)porphyrinato]iron(III) chloride ((TPFPP)FeCl), have demonstrated high efficiency for the double epoxidation of DVB.[5] The electron-withdrawing fluorine atoms on the porphyrin ring are crucial. They enhance the catalyst's selectivity towards epoxidation while making it more stable against oxidative degradation by H₂O₂.[5] In contrast, more electron-rich porphyrins are more susceptible to decomposition, while electron-deficient ones can exhibit higher Lewis acidity, which may catalyze undesirable epoxide ring-opening reactions.[5]

Manganese (Mn) Porphyrins in Porous Organic Polymers (POPs): A significant breakthrough involves incorporating manganese porphyrins into the structure of a porous organic polymer (POP).[1] This approach creates a unique microenvironment that can encapsulate the DVB substrate. This "preconcentration" of DVB within the catalyst's pores facilitates the complete double epoxidation by bringing both vinyl groups into proximity with adjacent catalytic Mn centers.[1] This strategy effectively overcomes the common issue of incomplete reaction, leading to high conversion and selectivity for the desired o-DVBDO.[1]

Metal_Porphyrin_Epoxidation cluster_cycle Catalytic Cycle M_por M(III)-Porphyrin M_oxo High-Valent M-Oxo Species [M=O] M_por->M_oxo Oxidant (H₂O₂) M_epoxide_complex Epoxide-Catalyst Complex M_oxo->M_epoxide_complex Alkene (DVB) M_epoxide_complex->M_por Epoxide (DVBDO) Release Product o-Bis(epoxyethyl)benzene Oxidant H₂O₂ Alkene o-Divinylbenzene Chemoenzymatic_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Purification DVB o-Divinylbenzene Peroxy_Gen In Situ Generation of Peroxy Acid DVB->Peroxy_Gen Acid Carboxylic Acid Acid->Peroxy_Gen H2O2 Hydrogen Peroxide H2O2->Peroxy_Gen Lipase Immobilized Lipase (Novozym 435) Lipase->Peroxy_Gen Epoxidation Epoxidation of DVB Peroxy_Gen->Epoxidation Filtration Filter to Recover Lipase Epoxidation->Filtration Purification Chromatography Filtration->Purification Product o-Bis(epoxyethyl)benzene Purification->Product

Caption: Workflow for chemoenzymatic epoxidation of o-divinylbenzene.

Comparative Overview of Catalytic Methods

Catalytic SystemOxidantTypical SolventTemp. (°C)Key AdvantagesKey Disadvantages
Fe-Porphyrin [5]H₂O₂Acetonitrile/DCM25-50High efficiency and selectivity for diepoxide.Catalyst can be expensive; potential for deactivation.
Mn-Porphyrin POP [1]PhI(OAc)₂ / H₂ODichloromethane25Excellent conversion to diepoxide due to substrate encapsulation.Heterogeneous catalyst synthesis required.
Peroxycarboximidic Acid [4]H₂O₂Methanol/Acetonitrile40-60Uses inexpensive reagents; avoids handling pure peroxy acids.Requires strict pH control; safety concerns with excess H₂O₂.
Chemoenzymatic (Lipase) [6]H₂O₂Chloroform/Toluene30-40Very mild conditions; high selectivity; environmentally friendly.Slower reaction times; enzyme cost and stability.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Protocol 1: Epoxidation of o-DVB using (TPFPP)FeCl Catalyst

This protocol is adapted from the principles described for the efficient epoxidation of divinylbenzene using fluorinated iron porphyrins. [5] Materials and Reagents:

  • o-Divinylbenzene (o-DVB), purified

  • [Tetrakis(pentafluorophenyl)porphyrinato]iron(III) chloride ((TPFPP)FeCl)

  • 30-35% Hydrogen peroxide (H₂O₂), aqueous solution

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfite (Na₂SO₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve o-divinylbenzene (1.0 eq) and (TPFPP)FeCl (0.005 - 0.01 eq) in a 1:1 mixture of acetonitrile and dichloromethane.

  • Initiation: Begin stirring the solution at room temperature.

  • Oxidant Addition: Slowly add hydrogen peroxide (2.5 - 3.0 eq) to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump. Causality Note: Slow addition is critical to maintain a low concentration of H₂O₂, preventing catalyst degradation and minimizing side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Quenching: Once the starting material is consumed, carefully quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes until a peroxide test strip indicates its absence.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure o-Bis(epoxyethyl)benzene.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Epoxidation of o-DVB via In Situ Peroxycarboximidic Acid

This protocol is based on the patented method for producing divinylarene dioxides. [4] Materials and Reagents:

  • o-Divinylbenzene (o-DVB)

  • Acetonitrile (CH₃CN)

  • Methanol (MeOH)

  • Magnesium oxide (MgO), light grade

  • 30-35% Hydrogen peroxide (H₂O₂)

  • Deionized water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

Procedure:

  • Reactor Charge: To a jacketed glass reactor equipped with an overhead stirrer, condenser, and pH probe, add o-divinylbenzene (1.0 eq), acetonitrile (3.0-5.0 eq), methanol, deionized water, and magnesium oxide (a catalytic amount to maintain pH).

  • Temperature Control: Heat the mixture to 50-60°C with stirring. Causality Note: This temperature provides a balance between a reasonable reaction rate and the stability of the peroxide and the in situ generated oxidant.

  • pH Adjustment: Ensure the pH of the aqueous phase is maintained between 8 and 10. Add more MgO if necessary.

  • Oxidant Addition: Slowly feed the hydrogen peroxide solution (2.2-2.5 eq) into the reactor over 2-3 hours. Caution: This addition is exothermic; monitor the reactor temperature closely and adjust the addition rate to maintain the set temperature.

  • Reaction and Monitoring: Continue stirring at the reaction temperature for an additional 2-4 hours after the H₂O₂ addition is complete. Monitor the reaction by GC for the disappearance of o-DVB.

  • Quenching and Workup: Cool the reactor to room temperature. Quench any remaining peroxide with a saturated aqueous solution of sodium sulfite.

  • Phase Separation: Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

  • Washing: Wash the organic layer with deionized water to remove the amide byproduct and residual salts.

  • Solvent Removal: Remove the methanol and any remaining water under reduced pressure to yield the crude o-Bis(epoxyethyl)benzene. Further purification can be achieved via vacuum distillation if required.

  • Characterization: Analyze the final product for purity and epoxide equivalent weight (EEW) via titration, and confirm its structure by spectroscopic methods (NMR, FT-IR).

References

  • The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. (2024). Google Vertex AI Search.
  • Epoxidation of the Commercially Relevant Divinylbenzene with [tetrakis-(Pentafluorophenyl)porphyrinato]iron(III) Chloride and Its Derivatives. (2014).
  • Complete Double Epoxidation of Divinylbenzene Using Mn(porphyrin)-Based Porous Organic Polymers. (2015).
  • Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid. (n.d.). Hindawi.
  • Process for preparing divinylarene dioxides. (n.d.).
  • Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. (2022). MDPI.
  • Epoxidation of Alkenes. (2004-2005). University of Southampton.
  • Catalyst Systems for the Epoxidation of Alkenes by Molecular Oxygen. (n.d.). Leiden University.
  • Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene deriv

Sources

Application

Application Note: Formulation of Advanced Zero-Chloride Composite Materials Utilizing o-Bis(epoxyethyl)benzene

Executive Summary & Scope Targeted at R&D scientists, materials engineers, and biomedical device developers, this application note details the formulation protocols for high-performance composite materials utilizing o-Bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

Targeted at R&D scientists, materials engineers, and biomedical device developers, this application note details the formulation protocols for high-performance composite materials utilizing o-Bis(epoxyethyl)benzene (also known as ortho-divinylbenzene dioxide, or o-DVBDO).

In the realm of advanced composites and biomedical hardware (such as MRI-compatible structural components, sterilizable surgical housings, and biosensor encapsulants), materials must exhibit high thermal stability, exceptional mechanical toughness, and absolute chemical purity. o-DVBDO represents a paradigm shift in epoxy chemistry: it acts as an ultra-low viscosity base resin that simultaneously increases the glass transition temperature ( Tg​ ) and eliminates ionic contamination[1][2].

Mechanistic Insights: The Causality of o-DVBDO's Performance

To successfully formulate with o-DVBDO, scientists must understand the structural causality driving its unique macroscopic properties:

  • The Viscosity vs. Tg​ Paradox Solved: Traditionally, formulators use reactive diluents (like 1,4-butanediol diglycidyl ether, BDDGE) to lower the viscosity of multifunctional novolac or bisphenol A (BPA) resins. However, these aliphatic diluents drastically reduce the crosslink density and Tg​ of the final cured matrix[2]. o-DVBDO possesses a compact, rigid benzene core with two directly attached epoxide groups. This low molecular weight (162.2 g/mol ) yields an ultra-low liquid viscosity of approximately 20 cP (0.012 - 0.020 Pa·s) at 25°C[1][3]. Upon curing, the rigid aromatic rings form a highly dense crosslinked network, driving the Tg​ above 200°C[2][4].

  • Zero-Chloride Synthesis for Bio-Electronic Purity: Conventional epoxy resins are synthesized using epichlorohydrin, which leaves residual hydrolyzable chlorides. These ions can cause severe corrosion in electronic implants and interfere with sensitive biosensors[1]. o-DVBDO is synthesized via the direct catalytic epoxidation of divinylbenzene using environmentally benign oxidants like H2​O2​ and iron-porphyrin catalysts[1]. This epichlorohydrin-free pathway results in a zero-chloride profile, making it highly desirable for electronic packaging and biomedical applications[1][2].

ChemicalLogic DVBDO o-DVBDO Resin (Zero-Chloride) Reaction Ring-Opening Polymerization DVBDO->Reaction Amine Diamine Hardener (Nucleophile) Amine->Reaction Network Rigid Aromatic Network Reaction->Network Thermal Cure Properties Tg > 200°C High Toughness Network->Properties

Logical flow of o-DVBDO crosslinking yielding high-Tg thermosets.

Quantitative Material Properties

The following table synthesizes the quantitative advantages of o-DVBDO compared to standard industry baselines, providing a data-driven foundation for experimental design.

PropertyStandard Liquid Epoxy (BPA)Reactive Diluent (BDDGE)o-Bis(epoxyethyl)benzene (o-DVBDO)
Viscosity (at 25°C) 11,000 - 16,000 mPa·s[2]~20 mPa·s[2]~20 mPa·s (0.012 - 0.020 Pa·s)[1][3]
Epoxide Equivalent Weight ~180 g/eq[2]130 - 145 g/eq[2]~81 g/eq[3]
Chloride Content Up to 5%[2]High[2]0% (Zero-Chloride)[2]
Cured Glass Transition ( Tg​ ) ~120°C - 150°CDrastic Reduction (<100°C)[2]> 200°C (up to ~201°C)[2][4]
Tensile Strength ~60 - 80 MPaDecreased Strength~132 MPa[4]

Experimental Workflows & Protocols

To maximize the structural integrity of the final composite, the formulation must be processed using Vacuum-Assisted Resin Transfer Molding (VARTM). The ultra-low viscosity of o-DVBDO negates the need for high-pressure injection or solvent thinning, allowing for rapid impregnation of dense fiber preforms[5].

VARTMWorkflow Step1 1. Matrix Prep Stoichiometric mixing of o-DVBDO & Amine Step2 Step2 Step1->Step2 Step3 3. VARTM Infusion Capillary-driven flow through fiber preform Step2->Step3 Step4 4. Step-Cure Controlled thermal ramp to prevent exotherm Step3->Step4 Step5 5. QC Validation DMA and Tensile Testing Step4->Step5

Step-by-step VARTM experimental workflow for o-DVBDO composites.

Protocol A: Preparation of the o-DVBDO Resin Matrix

Objective: Achieve a homogenous, stoichiometrically balanced, void-free reactive mixture.

  • Stoichiometric Calculation: Calculate the exact mass of the aromatic diamine curing agent (e.g., diethyltoluenediamine, DETDA) required to match the Epoxide Equivalent Weight (EEW) of o-DVBDO (~81 g/eq)[3]. Causality: A strict 1:1 ratio of active amine hydrogens to epoxide groups is critical to achieving the maximum crosslink density and preventing unreacted monomer leaching in biomedical applications.

  • Low-Shear Blending: Combine the o-DVBDO and the curing agent in a clean, dry planetary mixer. Mix at 200 RPM for 10 minutes at room temperature.

  • Vacuum Degassing: Transfer the mixture to a vacuum chamber and apply a vacuum of <10 mbar for 15 minutes.

    • Self-Validation Checkpoint: The mixture will initially froth as dissolved gases expand. The degassing process is validated as complete when the frothing collapses and the liquid surface becomes completely still and glass-clear.

Protocol B: VARTM Infusion

Objective: Rapidly wet-out the fiber reinforcement utilizing capillary action and low viscosity.

  • Preform Setup: Lay up the desired fiber reinforcement (e.g., carbon fiber for structural rigidity, or natural fibers for eco-composites[4]) on a mold treated with a non-silicone release agent.

  • Bagging & Sealing: Cover the preform with a peel ply, distribution mesh, and a vacuum bag. Seal the edges with tacky tape and draw a vacuum to -1 bar.

  • Resin Infusion: Open the inlet valve to introduce the degassed o-DVBDO matrix.

    • Causality: Because o-DVBDO has a viscosity of ~0.012 Pa·s[3], it will flow rapidly through the dense fiber tows via capillary action, displacing micro-voids without requiring external pressure[5].

    • Self-Validation Checkpoint: Monitor the flow front visually. A linear, uniform flow front without lagging dry spots validates the successful utilization of the resin's ultra-low viscosity.

Protocol C: Thermal Step-Curing & Quality Control

Objective: Polymerize the matrix without inducing thermal degradation or exothermic runaway.

  • Step-Cure Profile: Subject the infused mold to a controlled thermal ramp in a convection oven:

    • Phase 1 (Gelation): 100°C for 2 hours.

    • Phase 2 (Vitrification): 150°C for 2 hours.

    • Phase 3 (Post-Cure): 200°C for 2 hours.

    • Causality: The high concentration of reactive epoxide groups per unit volume in o-DVBDO generates significant exothermic heat upon reacting. A step-cure controls the reaction kinetics, preventing thermal cracking and internal stress buildup.

  • Thermomechanical Validation (QC):

    • Perform Dynamic Mechanical Analysis (DMA) on a cured sample. A successful formulation will yield a single, sharp tanδ peak indicating a Tg​ of approximately 201°C[4]. A broad or bifurcated peak indicates poor stoichiometric mixing or incomplete cure.

    • Perform tensile testing (ASTM D638). Target tensile strength should approach ~132 MPa[4].

References

  • Epoxidation of the Commercially Relevant Divinylbenzene with [tetrakis-(Pentafluorophenyl)porphyrinato]iron(III) Chloride and Its Derivatives | Industrial & Engineering Chemistry Research - ACS Publications Source: acs.org URL:[Link]

  • Preparation and characterization of a low viscosity epoxy resin derived from m-divinylbenzene | Request PDF - ResearchGate Source: researchgate.net URL:[Link]

  • Source: google.
  • Novel Ultra Low Viscosity Epoxy for Enhancing the Tg and Processability of Multifunctional Thermosets - SAMPE 2019 Paper Source: digitallibrarynasampe.org URL:[Link]

  • Source: google.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Thermal Stability of o-Bis(epoxyethyl)benzene and p-Bis(epoxyethyl)benzene: A Guide for Researchers

In the landscape of advanced material science and drug development, the thermal stability of chemical intermediates is a critical parameter governing their processing, storage, and end-use performance. This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of advanced material science and drug development, the thermal stability of chemical intermediates is a critical parameter governing their processing, storage, and end-use performance. This guide provides a detailed comparative analysis of the thermal stability of two isomeric aromatic diepoxides: o-bis(epoxyethyl)benzene and p-bis(epoxyethyl)benzene. While direct, head-to-head experimental data on the thermal decomposition of these specific isomers is not extensively available in peer-reviewed literature, this guide synthesizes established principles of physical organic chemistry and data from related aromatic compounds to provide a scientifically grounded comparison.

Introduction: Chemical Structures and Applications

o-Bis(epoxyethyl)benzene and p-bis(epoxyethyl)benzene are aromatic compounds functionalized with two epoxyethyl groups at the ortho and para positions of a benzene ring, respectively. These molecules serve as important building blocks in the synthesis of polymers and as crosslinking agents in epoxy resin formulations. Their rigid aromatic core imparts thermal resistance and mechanical strength to the resulting materials, making them suitable for applications in high-performance adhesives, coatings, and composites.

Caption: Chemical structures of o-bis(epoxyethyl)benzene and p-bis(epoxyethyl)benzene.

Theoretical Comparison of Thermal Stability

The thermal stability of a molecule is intrinsically linked to its structure, including the arrangement of its constituent atoms and the strength of its chemical bonds. For o- and p-bis(epoxyethyl)benzene, the key differentiator is the relative positioning of the two epoxyethyl groups on the benzene ring.

Steric and Electronic Effects

The proximity of the two epoxyethyl groups in the ortho isomer can lead to steric hindrance, which can influence the molecule's conformation and potentially introduce ring strain.[1] While steric hindrance can sometimes enhance thermal stability by shielding reactive centers, in the case of the ortho isomer, it may also facilitate intramolecular reactions during thermal decomposition.[1]

The electronic effects of the substituents on the benzene ring also play a role. Both epoxyethyl groups are generally considered to be weakly electron-withdrawing. The relative positions of these groups influence the overall electron distribution in the aromatic ring, which can affect bond dissociation energies and, consequently, thermal stability.[2]

Decomposition Pathways

The thermal decomposition of epoxy compounds typically involves the cleavage of C-O and C-C bonds within the epoxy ring and the attached ethyl group.[3] For o-bis(epoxyethyl)benzene, the close proximity of the two epoxy groups could enable unique intramolecular decomposition pathways that are not possible for the para isomer. This could potentially lead to a lower onset temperature for decomposition.

In contrast, the para isomer, with its symmetrical structure and greater distance between the reactive epoxy groups, is expected to exhibit a more "conventional" decomposition mechanism, primarily driven by intermolecular reactions at higher temperatures. This separation of reactive sites generally contributes to greater thermal stability.[4] Studies on other para-substituted aromatic compounds have shown that this symmetrical arrangement often leads to a more stable crystalline lattice and higher decomposition temperatures.[1]

Inferred Stability

Based on these principles, it is reasonable to hypothesize that p-bis(epoxyethyl)benzene possesses greater thermal stability than o-bis(epoxyethyl)benzene . The primary reasons for this inference are:

  • Reduced Steric Strain: The para-isomer experiences less steric hindrance between the epoxyethyl groups.

  • Symmetrical Structure: The symmetry of the para-isomer allows for more efficient packing in the solid state, which can increase the energy required to initiate decomposition.

  • Preclusion of Intramolecular Decomposition: The greater distance between the epoxy groups in the para-isomer makes intramolecular degradation pathways less likely.

Experimental Data from Related Compounds

While direct comparative data is scarce, a study on the thermal conductivity of cured epoxy resins prepared with ortho-, meta-, and para-substituted epoxy monomers showed that the para-substituted monomer resulted in a material with higher thermal conductivity. This was attributed to a more orderly molecular alignment in the cured network, a property that often correlates with higher thermal stability of the monomer itself.

Quantitative Data Summary (Hypothetical)

To illustrate the expected differences in thermal stability, the following table presents hypothetical, yet plausible, data based on the analysis of related compounds. These values should be confirmed by experimental analysis.

Parametero-Bis(epoxyethyl)benzenep-Bis(epoxyethyl)benzene
Decomposition Onset (Tonset) LowerHigher
Temperature at Max Decomposition Rate (Tmax) LowerHigher
Activation Energy of Decomposition (Ea) LowerHigher

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of these isomers, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the decomposition temperature.[5][6]

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Data Analysis Sample Weigh 5-10 mg of sample Pan Place in alumina crucible Sample->Pan Instrument Place crucible in TGA Pan->Instrument Parameters Set Parameters: - Temp Range: 30-600°C - Heating Rate: 10°C/min - Atmosphere: N2 (50 mL/min) Instrument->Parameters Run Initiate TGA run Parameters->Run Curve Obtain TGA curve (Weight % vs. Temp) Run->Curve DTG Calculate DTG curve (deriv. Weight % / deriv. Temp) Curve->DTG Determine Determine T-onset and T-max DTG->Determine

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the bis(epoxyethyl)benzene isomer into a TGA-compatible crucible (e.g., alumina).[7]

  • Instrument Setup: Place the crucible into the TGA instrument.

  • Experimental Parameters:

    • Set the temperature program to ramp from ambient temperature (e.g., 30°C) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).[8]

    • Use a constant heating rate, typically 10°C/min.[9]

    • Employ an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative degradation.[8]

  • Data Acquisition: Initiate the TGA run and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • The onset of decomposition (Tonset) is determined as the temperature at which significant mass loss begins.[10]

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss (Tmax).[10]

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow into or out of a sample as a function of temperature or time. It can be used to determine melting points, glass transitions, and the enthalpy of decomposition.[11]

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_analysis Data Analysis Sample Weigh 2-5 mg of sample Pan Seal in hermetic aluminum pan Sample->Pan Instrument Place sample and reference pans in DSC Pan->Instrument Parameters Set Parameters: - Temp Range: 30-400°C - Heating Rate: 10°C/min - Atmosphere: N2 (50 mL/min) Instrument->Parameters Run Initiate DSC run Parameters->Run Thermogram Obtain DSC thermogram (Heat Flow vs. Temp) Run->Thermogram Analyze Identify endothermic (melting) and exothermic (decomposition) peaks Thermogram->Analyze

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Step-by-Step Methodology:

  • Sample Preparation: Weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.[12]

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Experimental Parameters:

    • Set the temperature program to ramp from ambient temperature to a temperature that encompasses the melting and decomposition events (e.g., 30°C to 400°C).

    • Use a constant heating rate, typically 10°C/min.[13]

    • Maintain an inert atmosphere, such as nitrogen, with a flow rate of 50 mL/min.[13]

  • Data Acquisition: Initiate the DSC run and record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which indicate decomposition.

    • The onset temperature of the exothermic decomposition peak provides information about the initiation of thermal degradation.

Conclusion

References

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